molecular formula C9H20N2 B6613013 1-[(dimethylamino)methyl]cyclohexan-1-amine CAS No. 1021146-48-4

1-[(dimethylamino)methyl]cyclohexan-1-amine

Cat. No. B6613013
CAS RN: 1021146-48-4
M. Wt: 156.27 g/mol
InChI Key: HTNKDMPOGICBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)methylcyclohexan-1-amine, also known as DMAE, is a chemical compound that has been studied for its potential therapeutic applications in the medical field. DMAE is a derivative of the amino acid choline, and is found naturally in certain foods such as anchovies and sardines. It has been studied for its potential to improve cognitive functioning, reduce inflammation, and improve skin health.

Scientific Research Applications

1-[(dimethylamino)methyl]cyclohexan-1-amine has been studied for its potential therapeutic applications in the medical field. It has been studied for its potential to improve cognitive functioning, reduce inflammation, and improve skin health. In addition, this compound has been studied for its potential to reduce symptoms of attention-deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. It has also been studied for its potential to improve mood and reduce stress.

Mechanism of Action

The exact mechanism of action of 1-[(dimethylamino)methyl]cyclohexan-1-amine is not yet fully understood. However, it is believed that this compound works by increasing levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive functions. It is also believed to have anti-inflammatory and antioxidant properties, which may explain its potential to improve skin health.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may increase levels of the neurotransmitter acetylcholine, which is involved in memory, learning, and other cognitive functions. It is also believed to have anti-inflammatory and antioxidant properties, which may explain its potential to improve skin health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(dimethylamino)methyl]cyclohexan-1-amine in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is believed to have a wide range of potential therapeutic applications, which makes it an attractive compound for research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of this compound are not yet fully understood, so it is difficult to predict the exact outcomes of experiments.

Future Directions

There are many potential future directions for 1-[(dimethylamino)methyl]cyclohexan-1-amine research. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the body. Additionally, more research could be conducted to explore the potential therapeutic applications of this compound, such as its potential to improve cognitive functioning, reduce inflammation, and improve skin health. Additionally, research could be conducted to explore the potential side effects of this compound, as well as the potential interactions between this compound and other medications. Finally, more research could be conducted to explore the potential for this compound to be used as a supplement or medication.

Synthesis Methods

1-[(dimethylamino)methyl]cyclohexan-1-amine can be synthesized in a laboratory setting by reacting dimethylamine with cyclohexanone. This reaction is typically conducted in an organic solvent such as ethanol or isopropanol, and is catalyzed by a strong base such as sodium hydroxide. The reaction proceeds in two steps: first, the dimethylamine reacts with the cyclohexanone to form an imine, which is then hydrolyzed to form this compound.

properties

IUPAC Name

1-[(dimethylamino)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNKDMPOGICBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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